NX-13

Description

orally active, gut-restricted novel drug candidate

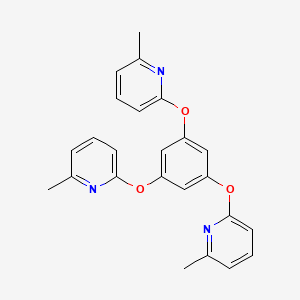

Structure

3D Structure

Properties

CAS No. |

2389235-01-0 |

|---|---|

Molecular Formula |

C24H21N3O3 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2-[3,5-bis[(6-methyl-2-pyridinyl)oxy]phenoxy]-6-methylpyridine |

InChI |

InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |

InChI Key |

OPUQKVNCXCWRLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |

Origin of Product |

United States |

Foundational & Exploratory

NX-13 and the NLRX1 Pathway in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a complex, chronic inflammatory condition of the gastrointestinal tract driven by a dysfunctional immune response.[1][2][3] A key family of proteins involved in regulating this response is the Nucleotide-binding oligomerization domain-like receptors (NLRs). Among these, Nucleotide-binding oligomerization domain, Leucine-rich Repeat containing X1 (NLRX1) is a unique, mitochondrially-associated receptor with significant anti-inflammatory and regulatory functions.[1][2][4][5][6] Its role in down-regulating inflammation makes it a compelling therapeutic target for IBD.[1][7][8]

This guide provides an in-depth overview of NX-13, a first-in-class, orally active, gut-restricted small molecule designed to selectively activate the NLRX1 pathway.[1][2][7][9] We will explore its mechanism of action, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize the core signaling pathways.

NLRX1: A Mitochondrial Regulator of Immunity and Metabolism

NLRX1 is the only NLR family member known to localize to the mitochondrial matrix, placing it at a critical intersection of cellular metabolism and innate immunity.[5][6][10][11] Its primary function is to act as a negative regulator of inflammatory signaling pathways.[6][12]

Key functions of NLRX1 include:

-

Inhibition of NF-κB Signaling : NLRX1 can interfere with the nuclear factor kappa-B (NF-κB) pathway, a central driver of pro-inflammatory cytokine production, by interacting with components like TRAF6 and the IKK complex.[10][13][14]

-

Regulation of Type I Interferon (IFN) Response : It modulates the IFN response by interacting with the mitochondrial antiviral-signaling protein (MAVS).[5][12]

-

Control of Reactive Oxygen Species (ROS) : NLRX1 plays a role in regulating mitochondrial ROS production, a key factor in oxidative stress and cellular damage.[5][10][12]

-

Metabolic Reprogramming : NLRX1 influences cellular metabolism, promoting oxidative phosphorylation (OXPHOS) over inflammation-associated anaerobic glycolysis.[7][15]

Deficiency in NLRX1 is associated with exacerbated disease in mouse models of colitis, highlighting its protective role in the gut.[7]

This compound: A Selective, Gut-Restricted NLRX1 Agonist

This compound, chemically identified as 1, 3, 5-tris (6-methylpyridin-2-yloxy) benzene, is an orally administered, gut-restricted therapeutic candidate developed to harness the anti-inflammatory properties of NLRX1 directly at the site of disease in IBD.[7][16] Its design prioritizes local activity within the gastrointestinal tract to minimize systemic exposure and potential side effects.[1][7][17]

Mechanism of Action: How this compound Modulates the Immune Response

Activation of NLRX1 by this compound initiates a cascade of events that collectively dampen the inflammatory response in IBD through immunometabolic reprogramming.[1][7][12]

-

Inhibition of Pro-inflammatory T-cell Differentiation : this compound treatment decreases the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][2][12] This leads to a reduction in key IBD-associated cytokines such as TNF-α and IFN-γ.[1][7]

-

Suppression of NF-κB and ROS : By activating NLRX1, this compound significantly decreases NF-κB activation and the production of reactive oxygen species (ROS) upon inflammatory or oxidative stress stimulation.[1][2][7][12]

-

Metabolic Shift to Oxidative Phosphorylation : this compound promotes a shift in cellular metabolism, increasing oxidative phosphorylation while decreasing the anaerobic glycolysis that fuels inflammatory cells.[1][7]

-

Reduction of Inflammatory Cytokines : In primary cells from UC patients, this compound reduces the production of multiple inflammatory cytokines and chemokines, including IL-6, IL-8, and MCP-1.[1][2][3][7]

Signaling Pathway Visualization

Caption: this compound activates mitochondrial NLRX1, leading to reduced inflammation.

Data Presentation: Summary of Quantitative Findings

The efficacy and safety of this compound have been evaluated in multiple preclinical models and early-phase human trials.

Table 1: Preclinical Efficacy of this compound in IBD Mouse Models

| Mouse Model | This compound Dosage (Oral) | Key Findings | Citations |

|---|---|---|---|

| DSS Colitis | 1, 10, 20 mg/kg | Reduced disease severity, leukocytic infiltration, and ulceration. Decreased fecal calprotectin. Reduced colonic Th1, Th2, and Th17 cells. | [3][7] |

| Mdr1a-/- | Not Specified | Alleviated disease severity and cytokine markers of inflammation. | [1][2] |

| CD45RBhi Adoptive Transfer | Not Specified | Alleviated disease severity and cytokine markers of inflammation. | [1][2] |

| LPS-induced Visceral Hypersensitivity (Rat) | Not Specified | Delayed onset and reduced intensity of abdominal muscle contraction in response to colonic distension. |[18] |

Table 2: In Vitro Effects of this compound on Human and Murine Cells

| Cell Type | Stimulant | This compound Concentration | Observed Effects | Citations |

|---|---|---|---|---|

| Human PBMCs (from UC Patients) | PMA/Ionomycin (B1663694), TNF-α, H₂O₂ | ≥ 0.01 µM | Decreased NF-κB activity. Reduced TNF-α+, IFN-γ+ CD4+ T cells. Reduced IL-6, MCP-1, IL-8 production. Increased IL-10 producing cells. | [1][2][3][7] |

| Murine Naïve CD4+ T Cells | Polarizing Conditions | Not Specified | Decreased differentiation into Th1 and Th17 subsets. Increased oxidative phosphorylation. Decreased NF-κB activation and ROS. |[1][2][12] |

Table 3: Pharmacokinetics and Safety of this compound

| Parameter | Value / Observation | Species | Citations |

|---|---|---|---|

| Systemic Exposure | Gut-restricted with limited systemic exposure. | Murine, Human | [1][7] |

| Max Plasma Concentration (Single Oral Dose) | 57 ng/mL at 0.5 h post-dose (at 10 mg/kg). | Rat | [16] |

| Colon Tissue Concentration (Single Oral Dose) | High peak concentrations (10 µg/g at 1 mg/kg; 100 µg/g at 10 mg/kg). | Rat | [16] |

| Safety Profile | No Adverse Effect Level (NOAEL) ≥ 1,000 mg/kg. | Rat |[7] |

Table 4: Clinical Trial Data for this compound in Ulcerative Colitis

| Trial Phase | Dosage (Oral, Once Daily) | Key Outcomes | Citations |

|---|---|---|---|

| Phase 1b (NCT04862741) | 250 mg IR, 500 mg IR, 500 mg DR | Generally safe and well-tolerated with no serious adverse events reported. Showed early signs of rapid clinical improvement in rectal bleeding and stool frequency (as early as week 2) and endoscopic improvement (at week 4). | [19][20][21] |

| Phase 2 (NEXUS, NCT05785715) | 250 mg, 750 mg | Ongoing. Evaluating clinical activity versus placebo. Topline results expected in Q4 2024. |[19][21] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound NLRX1 pathway.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to evaluate the efficacy of therapeutic agents in an acute colitis setting.

-

Animals : 8-12 week old C57BL/6 mice.

-

Induction : Mice are provided with drinking water containing 2.5-3.0% (w/v) DSS for 5-7 days to induce colitis. Control mice receive regular drinking water.

-

Treatment : Mice are orally gavaged daily with this compound (e.g., 1, 10, 20 mg/kg) or vehicle control, starting from day 0 of DSS administration.

-

Monitoring : Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis (Day 7-10) :

-

Macroscopic : Colon length and weight are measured.

-

Histology : Distal colon sections are fixed, stained with Hematoxylin and Eosin (H&E), and scored for inflammation, ulceration, and crypt architecture loss.

-

Biomarkers : Fecal samples are collected to measure calprotectin levels by ELISA. Colon tissue is harvested for cytokine protein analysis (e.g., via Luminex assay) or gene expression analysis (qRT-PCR for Nlrx1, Tnf, Il6, etc.).

-

Immunophenotyping : Lamina propria lymphocytes are isolated from the colon and analyzed by flow cytometry for Th1 (CD4+IFN-γ+), Th2 (CD4+IL-4+), and Th17 (CD4+IL-17A+) cell populations.

-

In Vitro Human PBMC Stimulation Assay

This protocol assesses the direct effect of this compound on immune cells from IBD patients.

-

Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of UC patients using Ficoll-Paque density gradient centrifugation.

-

Treatment and Stimulation : PBMCs are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle for 1-2 hours.

-

Stimulation : Cells are then stimulated with an inflammatory agent such as PMA (50 ng/mL) and ionomycin (1 µg/mL), TNF-α (20 ng/mL), or an oxidative stressor like H₂O₂ (100 µM) for 24 hours.

-

Analysis :

-

Cytokine Secretion : Supernatants are collected, and concentrations of cytokines (IL-6, IL-8, MCP-1, TNF-α, IL-10) are measured by ELISA or multiplex bead array.

-

NF-κB Activity : Nuclear extracts are prepared, and NF-κB p65 activity is measured using a transcription factor activity assay kit.

-

Intracellular Staining : For flow cytometry, a protein transport inhibitor (e.g., Brefeldin A) is added for the final 4-6 hours of culture. Cells are then surface-stained for CD4, fixed, permeabilized, and stained intracellularly for TNF-α and IFN-γ.

-

ROS Measurement : To measure reactive oxygen species, cells are loaded with a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) before stimulation. ROS production is then measured by flow cytometry or a fluorescence plate reader.

-

Experimental Workflow Visualization

Caption: Workflow for the DSS-induced colitis model to test this compound efficacy.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for IBD by targeting NLRX1, a key negative regulator of inflammation and metabolism. Its mechanism of action—centered on reducing pro-inflammatory T-cell responses, suppressing NF-κB and ROS, and promoting a non-inflammatory metabolic state—is supported by robust preclinical data.[1][2][7] The compound's gut-restricted nature is a significant advantage, potentially offering a wider therapeutic window and an improved safety profile compared to systemic immunomodulators.[7][16]

Early results from the Phase 1b clinical trial are promising, showing that this compound is well-tolerated and demonstrates early signs of clinical and endoscopic improvement in patients with active UC.[20][21] The ongoing Phase 2 NEXUS study will be critical in further defining the efficacy and optimal dosage of this compound.[19] If successful, the activation of the NLRX1 pathway by this compound could establish a new, targeted, oral treatment paradigm for patients suffering from Inflammatory Bowel Disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. NLRX1 Modulates Immunometabolic Mechanisms Controlling the Host–Gut Microbiota Interactions during Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLRX1: Versatile functions of a mitochondrial NLR protein that controls mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights on NLRX1 as a New Therapeutic Target for IBD | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 9. academic.oup.com [academic.oup.com]

- 10. rupress.org [rupress.org]

- 11. Frontiers | NLRX1 Regulation Following Acute Mitochondrial Injury [frontiersin.org]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Focusing on the Cell Type Specific Regulatory Actions of NLRX1 [mdpi.com]

- 14. NLRX1 Deficiency Alters the Gut Microbiome and Is Further Exacerbated by Adherence to a Gluten-Free Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NLRX1: A New Therapeutic Target for Inflammatory Bowel Disease | BioTherapeutics Inc [biotherapeuticsinc.com]

- 16. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 20. scholars.mssm.edu [scholars.mssm.edu]

- 21. Landos Biopharma Provides Comprehensive Update on Clinical [globenewswire.com]

Amelenodor (NX-13): A Technical Guide to a Novel NLRX1 Agonist

Amelenodor (NX-13) is a first-in-class, orally available, and gut-restricted small molecule being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2][3] It functions by selectively targeting and activating the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key regulator of immune responses within the gastrointestinal tract.[2][4]

Chemical Structure and Properties

Amelenodor is classified as a benzene (B151609) derivative, ether, and pyridine-containing small molecule.[1] Its chemical identity has been established through various analytical techniques.

| Property | Value | Source |

| IUPAC Name | 2-[3,5-bis[(6-methyl-2-pyridinyl)oxy]phenoxy]-6-methylpyridine | [5] |

| Molecular Formula | C24H21N3O3 | [5] |

| Molecular Weight | 399.44 g/mol | [5][6] |

| SMILES | CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C | [5] |

| CAS Number | 2389235-01-0 | [7] |

Mechanism of Action: NLRX1 Agonism

The primary therapeutic effect of Amelenodor is achieved through the activation of the NLRX1 receptor. NLRX1 is a unique member of the NOD-like receptor family due to its mitochondrial localization, where it acts as a negative regulator of inflammation.[4] The activation of NLRX1 by this compound initiates a cascade of events that collectively suppress intestinal inflammation.[4]

Key mechanistic actions include:

-

Modulation of T-Cell Differentiation: this compound has been shown to reduce the differentiation of pro-inflammatory Th1 and Th17 CD4+ T cells, which are key drivers of chronic inflammation in IBD.[4][7]

-

Regulation of Immunometabolism: The compound promotes a shift in cellular metabolism from anaerobic glycolysis, which is associated with inflammatory states, towards oxidative phosphorylation.[4][7] This metabolic reprogramming contributes to a less inflammatory environment.

-

Reduction of Oxidative Stress: By activating NLRX1, this compound leads to a decrease in cellular reactive oxygen species (ROS), thereby protecting intestinal tissues from oxidative damage.[4][8]

References

- 1. Amelenodor - Landos Biopharma - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C24H21N3O3 | CID 146651362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Amelenodor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of NX-13: A Novel NLRX1 Agonist for Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on NX-13, an orally active, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) receptor, for the treatment of ulcerative colitis (UC). This compound is being developed to modulate immunometabolism and mitigate inflammation in the gastrointestinal tract.

Mechanism of Action: The NLRX1 Pathway

This compound exerts its therapeutic effects by targeting and activating NLRX1, a unique mitochondria-associated pattern recognition receptor with anti-inflammatory functions.[1] The activation of NLRX1 by this compound initiates a cascade of events that collectively reduce the inflammatory response characteristic of ulcerative colitis. This mechanism involves a bimodal immunometabolic approach, impacting both immune cell function and cellular metabolism.[2]

Upon activation, NLRX1 has been shown to antagonize the NF-κB signaling pathway, a central mediator of inflammation.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines. Furthermore, this compound-mediated NLRX1 activation promotes a shift in the metabolic state of immune cells, specifically CD4+ T cells, from inflammation-associated anaerobic glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming is associated with decreased differentiation of pro-inflammatory Th1 and Th17 cells.[1] Additionally, NLRX1 activation enhances the expression and activity of antioxidant enzymes, thereby reducing cellular reactive oxygen species (ROS) and mitigating oxidative stress.[1]

This compound Signaling Pathway

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in multiple preclinical models of inflammatory bowel disease (IBD), including mouse and pig models, as well as in ex vivo studies using primary cells from UC patients.

In Vivo Efficacy in Murine Colitis Models

Oral administration of this compound has demonstrated significant amelioration of disease severity in three distinct mouse models of IBD.[1]

| Model | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS) Colitis | - Ameliorated disease severity.[1]- Reduced colonic leukocytic infiltration.[1]- Decreased fecal calprotectin.[1]- Protected against ulceration and loss of crypt architecture.[1]- Increased colonic expression of Nlrx1 at 10 and 20 mg/kg.[1] | [1] |

| Mdr1a-/- Colitis | - Ameliorated disease severity.[1]- Reduced colonic leukocytic infiltration.[1]- Decreased inflammatory cytokine markers.[1] | [1] |

| CD45RBhi Adoptive Transfer | - Ameliorated disease severity.[1]- Reduced colonic leukocytic infiltration.[1]- Decreased inflammatory cytokine markers.[1] | [1] |

In Vivo Efficacy in a Porcine DSS Colitis Model

To validate findings in a species with greater physiological similarity to humans, this compound was tested in a DSS-induced colitis model in pigs.[2]

| Parameter | Dosage Groups | Key Findings | Reference |

| Disease Activity | 10 mg, 50 mg, 100 mg (once daily) | - Dose-dependent improvement in macroscopic lesion severity and microscopic immune cell infiltration.[2]- Protected against weight loss.[2]- Reduced colitis development, with significant differences observed between days 4 and 6.[2] | [2] |

| Cellular & Biomarker Effects | 10 mg, 50 mg, 100 mg (once daily) | - Reduced Th1 cells and TNF-producing myeloid cells in the colonic lamina propria.[2]- Decreased fecal calprotectin levels.[2]- Reduced colonic mRNA expression of TNF, monocyte and neutrophil chemoattractants, IL-6, and IL-23.[2]- Upregulated NLRX1 and mitochondrial metabolism gene COX3.[2]- Reduced NFkB and NLRP3 expression.[2] | [2] |

Ex Vivo Efficacy in Human Cells from UC Patients

The translational potential of this compound was assessed using peripheral blood mononuclear cells (PBMCs) isolated from patients with moderate to severe UC.[1]

| Parameter | This compound Concentration | Key Findings | Reference |

| Cytokine-Producing Cells | ≥ 0.01 µM | - Significantly reduced TNFα and IL-4-producing cells.[1] | [1] |

| ≥ 0.05 µM | - Increased IL-10-producing cells.[1]- Decreased IFNγ-producing cells.[1] | [1] | |

| Signaling & Stress | ≥ 0.01 µM | - Reduced NF-κB activity and ROS production upon stimulation with PMA/I, TNF, or hydrogen peroxide.[1] | [1] |

| Inflammatory Mediators | Not specified | - Decreased overall production of IL-6, MCP-1, and IL-8.[1] | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Animal Models of Colitis

In Vivo Experimental Workflow

1. Dextran Sulfate Sodium (DSS)-Induced Colitis (Pig Model)

-

Animals: Pigs were randomized by weight into treatment groups (n=6 per group).[2]

-

Induction: Colitis was induced by administering 1% DSS in the drinking water for 6 days.[2]

-

Treatment: Pigs were administered tablets of excipient alone (placebo) or this compound at doses of 10 mg, 50 mg, or 100 mg once daily.[2]

-

Monitoring: Animals were monitored daily for weight changes. A composite disease activity score (0-12) was calculated based on subscores (0-4) for rectal bleeding, stool consistency, and overall health/activity.[2]

-

Termination and Analysis: Necropsy was performed on day 7. Feces were collected for fecal calprotectin quantification. Colonic tissue was macroscopically scored and collected for analysis by flow cytometry, histopathology, and gene expression.[2]

2. Visceral Hypersensitivity Model (Rat)

-

Animals: Rats (n=8 per group) were used.[3]

-

Treatment: Animals were dosed daily for 3 days with this compound or vehicle.[3]

-

Induction of Hypersensitivity: Visceral hypersensitivity was induced by a subcutaneous injection of lipopolysaccharide (LPS) at 1 mg/kg.[3]

-

Assessment: Visceral pain was assessed 3 hours post-LPS injection by measuring the visceromotor response (VMR) via electromyogram (EMG) recording of oblique abdominal muscles and visual assessment of the abdominal withdrawal reflex (AWR) during colonic distension with an intra-anally inserted balloon catheter.[3]

Ex Vivo Human PBMC Culture

-

Cell Source: PBMCs were isolated from blood samples of donors with ulcerative colitis.[1]

-

Culture and Treatment: Cells were cultured ex vivo with varying concentrations of this compound (0, 0.01, 0.05, 0.1, 0.5 µM) for 24 hours.[1]

-

Stimulation: Following incubation with this compound, cells were stimulated with either PMA (5 ng/mL) / ionomycin (B1663694) (500 ng/mL), TNF (0.5 ng/mL), or hydrogen peroxide (1 mM).[1]

-

Analysis: After stimulation, cells were analyzed for NF-κB activity, ROS production, and the frequency of TNFα+, IL-4+, IL-10+, and IFNγ+ producing CD4+ T cells. The supernatant was analyzed for the production of IL-6, MCP-1, and IL-8.[1]

Pharmacokinetics and Safety

Pharmacokinetic studies in Sprague Dawley rats have demonstrated that this compound is a gut-restricted molecule with limited systemic exposure.

-

Plasma Concentration: A single oral dose of 10 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 57 ng/mL at 0.5 hours post-dose.[4]

-

Colon Tissue Concentration: Analysis of colon tissue after oral dosing with 1 and 10 mg/kg indicated high peak concentrations of 10 and 100 µg/g, respectively, which scaled in a dose-proportional manner.[4]

-

Safety: In a seven-day, repeat-dose general toxicity study in rats, daily oral dosing of this compound up to 1000 mg/kg did not result in any changes in weight, abnormal clinical signs, or behavior. No significant differences were observed in hematology, blood biochemistry, or histopathological evaluation of 12 tissues between treated and control rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be ≥ 1,000 mg/kg.[1][4]

Conclusion

The preclinical data for this compound strongly support its development as a novel, oral, gut-restricted therapeutic for ulcerative colitis. Through the activation of the NLRX1 receptor, this compound employs a unique immunometabolic mechanism to reduce inflammation, decrease oxidative stress, and ameliorate disease in a variety of relevant animal models and in human-derived cells. Its favorable pharmacokinetic profile, demonstrating high concentrations in the target colon tissue with limited systemic exposure, coupled with a strong safety profile, positions this compound as a promising candidate for further clinical investigation in patients with ulcerative colitis. The data from these preclinical studies have provided a solid foundation for the ongoing clinical trials.[2][5]

References

- 1. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]

NX-13: A Novel NLRX1 Agonist Reshaping the Landscape of Immunometabolism and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NX-13 is an investigational, first-in-class, orally administered, gut-restricted small molecule designed to selectively activate the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1] As a key regulator at the intersection of immunity and metabolism, NLRX1 represents a promising therapeutic target for inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1] Preclinical and clinical data suggest that this compound exerts a potent, localized anti-inflammatory effect by modulating immune cell differentiation, reprogramming cellular metabolism, and reducing oxidative stress. This document provides a comprehensive overview of the core mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: NLRX1 Agonism

The primary mechanism of action of this compound is the activation of the NLRX1 receptor, a unique member of the NOD-like receptor (NLR) family distinguished by its localization to the mitochondria.[1] NLRX1 functions as a negative regulator of inflammation.[1] By binding to and activating NLRX1, this compound initiates a cascade of downstream events that collectively suppress intestinal inflammation.[1]

The key effects of this compound-mediated NLRX1 activation include:

-

Modulation of T-Cell Differentiation: this compound has been demonstrated to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][2] This rebalances the immune response in the gut, decreasing the populations of T-cells that perpetuate chronic inflammation.[1]

-

Regulation of Immunometabolism: A pivotal role of this compound is the reprogramming of cellular metabolism in immune cells. It promotes a shift from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS).[1][3] This metabolic switch is associated with a less inflammatory cellular state.

-

Inhibition of Pro-inflammatory Signaling: this compound activation of NLRX1 leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][4] This results in decreased production of key inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and MCP1.[2][4]

-

Reduction of Oxidative Stress: Despite promoting oxidative metabolism, this compound paradoxically decreases cellular reactive oxygen species (ROS).[1] This is achieved through the increased expression and activation of antioxidant enzymes, protecting intestinal tissues from oxidative damage.[1]

Data Presentation

Preclinical Efficacy in Murine Colitis Models

| Model | Treatment | Key Findings | Reference |

| DSS-induced Colitis | Oral this compound (as low as 1 mg/kg) | Reduced colonic lesions and overall disease severity. | [4] |

| CD45RBhi Adoptive Transfer | Oral this compound | Ameliorated disease severity, colonic leukocytic infiltration, and inflammatory cytokine markers. | [2] |

| Mdr1a-/- Model | Oral this compound | Alleviated disease severity and inflammation. | [2] |

In Vitro Effects on Human and Murine Cells

| Cell Type | Treatment | Effect | Reference |

| Naïve Murine CD4+ T cells | This compound (0.05 µM) | Significantly decreased differentiation into Th1 and Th17 subsets. | [3] |

| PBMCs from UC Patients | This compound | Decreased NF-κB activity and production of TNF-α, IFN-γ, IL-6, MCP1, and IL-8 upon stimulation. | [2] |

Clinical Trial Data: Phase 1b in Ulcerative Colitis

| Study | Dosage Arms | Key Safety Findings | Key Efficacy Signals | Reference |

| Phase 1b (NCT04862741) | Placebo (n=5), 250mg IR (n=11), 500mg IR (n=11), 500mg DR (n=11) | Well tolerated; no serious adverse events reported. All adverse events were mild to moderate. | Clinical improvement in rectal bleeding and stool frequency as early as week 2. Endoscopic improvement observed at week 4. | [5][6] |

IR: Immediate Release, DR: Delayed Release, PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol describes a widely used method to induce acute colitis in mice, mimicking aspects of human ulcerative colitis, to evaluate the efficacy of therapeutic agents like this compound.

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

Sterile drinking water

-

Experimental animals (e.g., C57BL/6 mice, 6-8 weeks old)

-

This compound or vehicle control for oral administration

-

Animal balance and caging

-

Tools for sample collection (colon tissue)

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.

-

DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration can be adjusted based on the desired severity of colitis.[6] A fresh solution should be prepared every 1-2 days.[7]

-

Induction of Colitis: Replace the regular drinking water with the DSS solution for a period of 5-7 days.[6] Control groups should receive sterile drinking water without DSS.

-

Treatment Administration: During the DSS administration period, orally administer this compound or vehicle control to the respective animal groups daily.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score can be calculated based on these parameters.[8]

-

Termination and Sample Collection: At the end of the study period (e.g., day 7 or 8), euthanize the mice.[9]

-

Analysis: Collect the colon and measure its length and weight. A portion of the colon can be fixed in formalin for histopathological analysis (scoring for inflammation, ulceration, and crypt damage), while another portion can be used for gene expression analysis (e.g., inflammatory cytokines) or flow cytometry.[6][10]

In Vitro Differentiation of Naïve CD4+ T cells

This protocol outlines the procedure for differentiating naïve CD4+ T cells into Th1 and Th17 subsets in the presence of this compound to assess its immunomodulatory effects.

Materials:

-

Spleens from wild-type mice (e.g., C57BL/6)

-

Naïve CD4+ T cell isolation kit

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

Cytokines for differentiation:

-

This compound at various concentrations

-

96-well tissue culture plates

-

PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) for restimulation

-

Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-IFN-γ for Th1, anti-IL-17 for Th17)

Procedure:

-

Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from mouse spleens using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[12]

-

Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each in PBS) overnight at 4°C.[11]

-

Cell Culture and Differentiation:

-

Wash the coated plates with sterile PBS.

-

Seed the naïve CD4+ T cells (e.g., 1 x 106 cells/mL) in complete RPMI medium.

-

Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.[10]

-

Add this compound at the desired final concentrations (e.g., 0.005 µM to 0.5 µM) or vehicle control to the wells.[10]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Restimulation: For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (e.g., 5 ng/mL) and ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[10][13]

-

Analysis:

-

Flow Cytometry: Stain the cells for surface markers (e.g., CD4) and then, after fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17). Analyze the percentage of differentiated cells using a flow cytometer.[10]

-

Gene Expression: Isolate RNA from the differentiated cells and perform qRT-PCR to analyze the expression of key transcription factors (e.g., T-bet for Th1, RORγt for Th17) and metabolic genes.[10]

-

Metabolic Assays: Perform assays to measure glucose uptake, lactate (B86563) production (for glycolysis), and oxygen consumption rate (for oxidative phosphorylation).

-

Visualizations

Caption: this compound activates mitochondrial NLRX1, promoting OXPHOS and inhibiting the NF-κB pathway to reduce inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Landos Biopharma Publishes Results of this compound Phase 1b Study in Ulcerative Colitis in Journal of Crohn’s and Colitis - BioSpace [biospace.com]

- 5. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. socmucimm.org [socmucimm.org]

- 7. researchgate.net [researchgate.net]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. mpbio.com [mpbio.com]

- 10. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of NLRX1 Agonists in Gut Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NLRX1, a unique mitochondria-associated NOD-like receptor, has emerged as a critical negative regulator of innate immunity and a promising therapeutic target for inflammatory bowel disease (IBD). Unlike other NLRs that often promote inflammation, NLRX1 functions to dampen overzealous immune responses, making its activation a compelling strategy for restoring gut homeostasis. This technical guide provides an in-depth overview of the foundational studies of NLRX1 agonists, with a focus on their mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to elucidate their function. The development of orally active, gut-restricted NLRX1 agonists, such as NX-13, represents a significant advancement in the field, offering a novel immunometabolic approach to treating IBD.

Mechanism of Action of NLRX1 in Gut Inflammation

NLRX1 is a multifaceted protein that modulates several key signaling pathways implicated in the pathogenesis of IBD. Its strategic localization to the mitochondria allows it to act as a central hub, integrating metabolic and immune signals to maintain intestinal homeostasis.

Negative Regulation of NF-κB Signaling

A primary anti-inflammatory function of NLRX1 is its ability to attenuate the pro-inflammatory NF-κB signaling pathway. NLRX1 can interact with TRAF6, a key E3 ubiquitin ligase, thereby inhibiting its auto-ubiquitination and subsequent activation of the IKK complex.[1] This ultimately prevents the phosphorylation and degradation of IκB, keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of pro-inflammatory cytokines.[1]

Modulation of MAVS-Mediated Antiviral Signaling

NLRX1 can also negatively regulate the MAVS-mediated signaling pathway, which is primarily involved in the antiviral immune response but also contributes to gut inflammation. By interacting with MAVS on the mitochondrial outer membrane, NLRX1 can interfere with the formation of the RIG-I-MAVS signaling complex, thereby reducing the production of type I interferons and other inflammatory mediators.[2]

Regulation of MAPK Signaling and Inflammasome Activity

Emerging evidence suggests that NLRX1 can also modulate the MAPK signaling pathway, although the precise mechanisms are still under investigation.[3] Additionally, in certain contexts, NLRX1 has been shown to influence the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[4] By regulating these pathways, NLRX1 helps to control the overall inflammatory tone in the gut.

Preclinical and Clinical Efficacy of NLRX1 Agonists

The therapeutic potential of targeting NLRX1 has been demonstrated through extensive preclinical studies and, more recently, in clinical trials with the small molecule agonist this compound.

Preclinical Studies in Animal Models of Colitis

Oral administration of the NLRX1 agonist this compound has shown significant efficacy in various mouse models of IBD, including the widely used dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[5] Treatment with this compound leads to a dose-dependent reduction in disease severity, characterized by decreased weight loss, improved stool consistency, and reduced rectal bleeding.[5] Histological analysis of the colon reveals attenuated immune cell infiltration and preservation of the epithelial barrier integrity.[3]

Clinical Trials of this compound in Ulcerative Colitis

A Phase 1b clinical trial of this compound in patients with active ulcerative colitis has provided promising results.[6][7] The study demonstrated that oral, once-daily administration of this compound was safe and well-tolerated.[7] Furthermore, patients treated with this compound showed early and significant improvements in clinical symptoms, including rectal bleeding and stool frequency, as well as endoscopic improvement.[6][8]

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from preclinical and clinical studies of the NLRX1 agonist this compound.

Table 1: Preclinical Efficacy of this compound in DSS-Induced Colitis in Mice [5]

| Dosage (mg/kg, oral) | Disease Activity Index (DAI) Reduction |

| 1 | Significant reduction throughout the 7-day DSS period |

| 10 | Significant reduction throughout the 7-day DSS period |

Table 2: Preclinical Efficacy of this compound in DSS-Induced Colitis in Pigs [3]

| Dosage (mg, oral) | Macroscopic Lesion Severity | Microscopic Immune Cell Infiltration |

| 10 | Dose-dependent improvement | Dose-dependent improvement |

| 50 | Dose-dependent improvement | Dose-dependent improvement |

| 100 | Dose-dependent improvement | Dose-dependent improvement |

Table 3: Phase 1b Clinical Trial Efficacy of this compound in Ulcerative Colitis (4 weeks) [6]

| Dosage (oral, once daily) | Mean Reduction in Total Mayo Score | Clinical Response | Clinical Remission | Endoscopic Response |

| Placebo | 1.0 | 0/4 | 0/4 | 0/4 |

| 250 mg IR | - | 8/11 | 3/11 | 4/11 |

| 500 mg IR | 3.0 | 4/10 | - | 4/10 |

| 500 mg DR | 2.1 | 3/11 | 1/11 | 3/11 |

IR: Immediate Release, DR: Delayed Release

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational studies of NLRX1 agonists.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice[3][10][11]

Objective: To induce acute colitis in mice to evaluate the efficacy of therapeutic interventions.

Materials:

-

8-12 week old C57BL/6 mice

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

Sterile drinking water

-

Animal balance

-

Cages with filter tops

Procedure:

-

Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

Record the baseline body weight of each mouse.

-

Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.

-

Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days. The control group receives regular sterile drinking water.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

A Disease Activity Index (DAI) can be calculated based on these parameters.

-

On day 7, euthanize the mice and collect the colons for macroscopic and histological analysis. The length of the colon is a key indicator of inflammation.

NF-κB Activation Assay (Nuclear Translocation)[12][13]

Objective: To quantify the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cell culture (e.g., macrophages, intestinal epithelial cells)

-

NLRX1 agonist (e.g., this compound)

-

Stimulant (e.g., LPS, TNF-α)

-

Nuclear and cytoplasmic extraction buffers

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against NF-κB p65

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the NLRX1 agonist or vehicle control for a specified time.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS) for a defined period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using appropriate extraction buffers.

-

Determine the protein concentration of both the cytoplasmic and nuclear extracts.

-

Perform Western blotting on equal amounts of protein from each fraction.

-

Probe the blot with an antibody specific for the p65 subunit of NF-κB.

-

Quantify the band intensity to determine the relative amount of p65 in the cytoplasm versus the nucleus. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines in Colon Tissue[14][15]

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines in colon tissue.

Materials:

-

Colon tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Homogenize a small piece of colon tissue in RNA extraction reagent.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving NLRX1 and a typical experimental workflow for evaluating NLRX1 agonists.

Caption: NLRX1 signaling pathway in gut inflammation.

Caption: Experimental workflow for evaluating NLRX1 agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]

Investigating the Therapeutic Potential of NX-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NX-13 is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor. It is currently under investigation as a first-in-class therapeutic for inflammatory bowel disease (IBD), with a primary focus on ulcerative colitis (UC). The core mechanism of this compound revolves around the activation of the mitochondria-associated NLRX1, a key negative regulator of inflammation. This activation initiates a cascade of downstream signaling events that collectively suppress intestinal inflammation, reduce oxidative stress, and modulate the immune response. Preclinical and early-stage clinical data suggest a promising safety and efficacy profile for this compound in the treatment of IBD.

Core Mechanism of Action: NLRX1 Agonism

The primary therapeutic action of this compound is the targeted activation of the NLRX1 receptor. Located on the mitochondrial membrane, NLRX1 plays a crucial role in maintaining immune homeostasis within the gastrointestinal tract. Activation of NLRX1 by this compound leads to a multi-faceted anti-inflammatory response through several key pathways:

-

Inhibition of NF-κB Signaling: this compound-mediated activation of NLRX1 has been shown to antagonize the pro-inflammatory NF-κB pathway, a central regulator of inflammation. This leads to a downstream reduction in the production of inflammatory cytokines.

-

Modulation of Immunometabolism: this compound promotes a metabolic shift in immune cells from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS). This metabolic reprogramming contributes to a less inflammatory cellular state.

-

Reduction of Oxidative Stress: By activating NLRX1, this compound enhances the expression and activity of antioxidant enzymes, leading to a decrease in cellular reactive oxygen species (ROS). This reduction in oxidative stress helps to protect intestinal tissues from damage.

-

Regulation of T-Cell Differentiation: In vitro studies have demonstrated that this compound can decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of chronic inflammation in IBD.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by the activation of NLRX1 by this compound.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in multiple preclinical mouse models of inflammatory bowel disease.

| Preclinical Model | Key Findings | Reference |

| DSS-Induced Colitis | Oral administration of this compound significantly ameliorated disease severity, reduced colonic leukocytic infiltration, and lowered cytokine markers of inflammation. | [1][2] |

| Mdr1a-/- Mouse Model | This compound treatment reduced the occurrence of crypt destruction and structural abnormalities with reduced infiltration of neutrophils and eosinophils. | [1][2] |

| CD45RBhi Adoptive Transfer Model | Oral this compound treatment significantly reduced signs of disease post-transfer with notable decreases in leukocytic infiltration and mucosal thickening. | [1][2] |

| In Vitro Naïve CD4+ T-cell Differentiation | Treatment with this compound (at concentrations as low as 0.05 μM) significantly decreased the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets. | [1][2] |

| In Vitro PBMCs from UC Patients | At concentrations of 0.01 μM and higher, this compound significantly reduced TNFα and IL-4-producing cells. At 0.05 μM and above, IFNγ producing cells were decreased, and IL-10-producing cells were increased. This compound also reduced NF-κB and ROS production upon stimulation. | [1] |

Clinical Trial Data

A Phase 1b clinical trial (NCT04862741) evaluated the safety, tolerability, and clinical efficacy of this compound in patients with active ulcerative colitis.[3][4]

| Endpoint (at 4 weeks) | Placebo (n=4) | This compound 250 mg IR (n=11) | This compound 500 mg IR (n=10) | This compound 500 mg DR (n=11) | Reference |

| Clinical Response | 0% (0/4) | 72.7% (8/11) | 40% (4/10) | 27.3% (3/11) | [3] |

| Clinical Remission | 0% (0/4) | 27.3% (3/11) | 0% (0/10) | 9.1% (1/11) | [3] |

| Endoscopic Response | 0% (0/4) | 36.4% (4/11) | 40% (4/10) | 27.3% (3/11) | [3] |

| Endoscopic Remission | Not Reported | 18.2% (2/11) | 10% (1/10) | 18.2% (2/11) | [3] |

| Mean Reduction in Total Mayo Score | 1.0 | 2.5 | 3.0 | 2.1 | [3] |

IR: Immediate Release, DR: Delayed Release

Experimental Protocols

DSS-Induced Colitis in Mice

This protocol outlines the induction of acute colitis in C57BL/6 mice using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the in vivo efficacy of this compound.

References

- 1. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

NX-13: A Novel Gut-Restricted Therapeutic for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NX-13 is a first-in-class, orally administered, gut-restricted small molecule in development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease. It functions as a potent and selective agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor. NLRX1 is a crucial intracellular modulator of immune and metabolic pathways located on the mitochondrial membrane. By activating NLRX1, this compound exerts a bimodal mechanism of action: it dampens intestinal inflammation and promotes epithelial tissue repair. Preclinical and clinical data suggest that this compound is well-tolerated and demonstrates promising efficacy in reducing the clinical and endoscopic signs of UC, positioning it as a novel therapeutic candidate for IBD.

Core Mechanism of Action: NLRX1 Agonism

The primary therapeutic activity of this compound stems from its activation of the NLRX1 receptor, a negative regulator of inflammatory signaling.[1] Activation of NLRX1 by this compound initiates a cascade of downstream events that collectively suppress intestinal inflammation through several key mechanisms:

-

Inhibition of NF-κB Signaling: NLRX1 activation interferes with the nuclear factor-kappa B (NF-κB) pathway, a central driver of pro-inflammatory gene expression.[2][3] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8.[3][4]

-

Reduction of Oxidative Stress: this compound treatment has been shown to decrease cellular reactive oxygen species (ROS) by increasing the expression of antioxidant enzymes.[2] This mitigation of oxidative stress helps protect intestinal tissue from damage.

-

Modulation of Immunometabolism: this compound promotes a shift in the metabolic state of immune cells from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming contributes to a less inflammatory cellular environment.

-

Regulation of T-Cell Differentiation: In-vitro studies have demonstrated that this compound can decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subtypes, which are key drivers of IBD pathology.[1][3]

Signaling Pathway Visualization

Caption: this compound activates mitochondrial NLRX1, inhibiting NF-κB and reducing inflammation.

Preclinical Data

This compound has been evaluated in multiple preclinical models of IBD, demonstrating its potential as a gut-restricted anti-inflammatory agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in rats have shown that oral administration of this compound results in high concentrations within the colon tissue with low systemic plasma concentrations, confirming its gut-restricted profile.[5] A 7-day repeat-dose toxicology study in rats at doses up to 1000 mg/kg revealed no significant adverse effects, suggesting a wide safety margin.[5]

| Parameter | Value | Species | Reference |

| Maximum Plasma Concentration (Cmax) | 57 ng/mL | Rat (10 mg/kg oral dose) | [5] |

| Peak Colon Tissue Concentration | 10 µg/g | Rat (1 mg/kg oral dose) | [5] |

| Peak Colon Tissue Concentration | 100 µg/g | Rat (10 mg/kg oral dose) | [5] |

| No Observed Adverse Effect Level (NOAEL) | ≥ 1000 mg/kg | Rat (7-day study) | [5] |

Efficacy in IBD Models

This compound has demonstrated efficacy in reducing disease severity in various murine models of colitis, including dextran (B179266) sulfate (B86663) sodium (DSS), Mdr1a-/-, and CD45RBhi adoptive transfer models.[3] Furthermore, in a DSS-induced colitis model in pigs, which more closely resembles human gastrointestinal physiology, this compound showed a dose-dependent improvement in macroscopic lesion severity and reduced infiltration of inflammatory immune cells.[4]

| Model | Key Findings | Reference |

| DSS-induced Colitis (Mouse) | Ameliorated disease severity, reduced colonic leukocytic infiltration and inflammatory cytokines. | [3] |

| Mdr1a-/- Colitis (Mouse) | Reduced disease severity and inflammation. | [3] |

| CD45RBhi Adoptive Transfer (Mouse) | Reduced disease severity and inflammation. | [3] |

| DSS-induced Colitis (Pig) | Dose-dependent improvement in macroscopic lesions, reduced Th1 cells and TNF-producing myeloid cells in the colon. | [4] |

Clinical Data

This compound has been evaluated in a Phase 1b clinical trial for the treatment of active ulcerative colitis and is currently in a Phase 2 study.

Phase 1b Clinical Trial (NCT04862741)

This randomized, double-blind, placebo-controlled, multicenter study evaluated the safety, tolerability, and pharmacokinetics of this compound in 38 patients with active UC (total Mayo score of 4-10).[6][7] Patients were randomized to receive once-daily oral this compound (250 mg immediate release [IR], 500 mg IR, or 500 mg delayed release [DR]) or placebo for 4 weeks.[7]

Safety and Tolerability: this compound was generally safe and well-tolerated across all dose groups.[7] No serious adverse events or deaths were reported.[7] All adverse events were mild to moderate in severity.[8]

Efficacy: While not powered for statistical significance, the study showed early and promising signals of clinical and endoscopic improvement.[6]

| Outcome (at Week 4) | Placebo (n=4) | This compound 250 mg IR (n=11) | This compound 500 mg IR (n=10) | This compound 500 mg DR (n=11) | Reference |

| Clinical Response | 0% (0/4) | 72.7% (8/11) | 40% (4/10) | 27.3% (3/11) | [9] |

| Clinical Remission | 0% (0/4) | 27.3% (3/11) | 0% (0/10) | 9.1% (1/11) | [9] |

| Endoscopic Response | 0% (0/4) | 36.4% (4/11) | 40% (4/10) | 27.3% (3/11) | [9] |

| Endoscopic Remission | 0% (0/4) | 18.2% (2/11) | 10% (1/10) | 18.2% (2/11) | [9] |

| Mean Change in Total Mayo Score | -1.0 | -2.5 | -3.0 | -2.1 | [9] |

Phase 2 Clinical Trial (NEXUS - NCT05785715)

A Phase 2 proof-of-concept study, NEXUS, is currently ongoing to further evaluate the efficacy and safety of this compound in patients with moderate to severe ulcerative colitis.[10] This randomized, multicenter, double-blind, placebo-controlled trial is expected to provide more definitive data on the therapeutic potential of this compound.[8]

Experimental Protocols

In Vitro T-Cell Differentiation Assay

-

Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into pro-inflammatory subsets.

-

Methodology:

-

Isolate naïve CD4+ T cells from the spleens of mice using magnetic-activated cell sorting.

-

Culture the isolated cells in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

After a defined culture period, analyze the differentiation into Th1 and Th17 subsets by intracellular cytokine staining and flow cytometry for key transcription factors and cytokines (e.g., T-bet, RORγt, IFN-γ, IL-17).

-

Murine Model of DSS-Induced Colitis

-

Objective: To evaluate the in vivo efficacy of this compound in an acute model of colitis.

-

Methodology:

-

House C57BL/6 mice under standard conditions with ad libitum access to food and water.

-

Induce acute colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[11][12]

-

Administer this compound or vehicle control orally once daily, starting concurrently with or prior to DSS administration.

-

Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

-

At the end of the study period, sacrifice the mice and collect the colon for measurement of length, macroscopic scoring of inflammation, and histopathological analysis of tissue sections stained with hematoxylin (B73222) and eosin.

-

Analyze colonic tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and for the expression of pro-inflammatory cytokines via qPCR or ELISA.

-

Experimental Workflow: DSS-Induced Colitis Model

Caption: Workflow for evaluating this compound efficacy in a DSS-induced murine colitis model.

Conclusion

This compound represents a promising novel therapeutic approach for IBD with a unique, gut-restricted mechanism of action centered on the activation of the immunometabolic regulator NLRX1. Its ability to concurrently reduce inflammation and oxidative stress, while modulating immune cell function, addresses key pathological features of IBD. The favorable safety profile and early efficacy signals from clinical trials in ulcerative colitis patients are encouraging. Ongoing and future clinical development will be critical in establishing the role of this compound in the management of inflammatory bowel diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Landos Biopharma Publishes Results of this compound Phase 1b Study in Ulcerative Colitis in Journal of Crohn’s and Colitis - BioSpace [biospace.com]

- 9. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. socmucimm.org [socmucimm.org]

Amelenodor (NX-13): An In-Depth Technical Review of Early Research for Crohn's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelenodor (formerly NX-13) is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) protein. Developed by Landos Biopharma and now under the portfolio of AbbVie, Amelenodor is being investigated as a potential therapeutic for inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis.[1][2] This technical guide provides a comprehensive overview of the early research findings for Amelenodor, with a focus on its potential application in Crohn's disease. While clinical data specific to Crohn's disease remains forthcoming, this document synthesizes available preclinical data in relevant IBD models and clinical findings from studies in ulcerative colitis to inform the scientific and drug development community.

Mechanism of Action: NLRX1 Agonism

Amelenodor's therapeutic potential stems from its targeted activation of NLRX1, a unique member of the NOD-like receptor family located on the mitochondrial outer membrane.[3][4] NLRX1 functions as a negative regulator of inflammation and plays a crucial role in maintaining immune homeostasis in the gut. Its activation by Amelenodor initiates a cascade of events that collectively reduce intestinal inflammation and may promote tissue repair.[2]

The proposed mechanism of action involves the modulation of immunometabolism within immune cells, particularly CD4+ T cells.[4] Activation of NLRX1 by Amelenodor leads to an increase in mitochondrial oxidative phosphorylation. This metabolic shift is associated with a decrease in the differentiation of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of the pathology in Crohn's disease.[4][5]

Furthermore, NLRX1 agonism has been shown to attenuate the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[3] This inhibition of NF-κB leads to a downstream reduction in the production of various pro-inflammatory cytokines.[5] Additionally, Amelenodor has been observed to reduce the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress, another contributor to intestinal damage in IBD.[6]

Preclinical Research Findings

Amelenodor has been evaluated in several preclinical animal models of inflammatory bowel disease that share pathological features with Crohn's disease. These studies have provided foundational evidence for its anti-inflammatory effects.

Pharmacokinetics and Safety in Rodents

Initial pharmacokinetic and safety studies were conducted in Sprague Dawley rats to assess the distribution and tolerability of Amelenodor.

Table 1: Pharmacokinetic Parameters of Amelenodor in Sprague Dawley Rats [6]

| Parameter | Value | Conditions |

| Maximum Plasma Concentration (Cmax) | 57 ng/mL | Single oral dose of 10 mg/kg |

| Time to Maximum Concentration (Tmax) | 0.5 hours | Single oral dose of 10 mg/kg |

| Peak Colon Tissue Concentration | 10 µg/g | Single oral dose of 1 mg/kg |

| Peak Colon Tissue Concentration | 100 µg/g | Single oral dose of 10 mg/kg |

A seven-day repeat-dose oral toxicity study in rats demonstrated that Amelenodor was well-tolerated at doses up to 1000 mg/kg, with no significant changes in weight, clinical signs, hematology, or blood biochemistry. Histopathological examination of twelve different tissues revealed no abnormalities.[6] These findings suggest a favorable safety profile and gut-restricted action, which is desirable for an IBD therapeutic.

Experimental Protocols for Key Preclinical Studies

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the protocols for key animal models used to evaluate the efficacy of Amelenodor.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This model is widely used to induce acute colitis that mimics some aspects of ulcerative colitis but is also relevant for studying general intestinal inflammation.

-

Animal Strain: C57BL/6 mice.

-

Induction of Colitis: Mice are administered 2.5% - 5% (w/v) DSS in their drinking water for 5-7 consecutive days.

-

Treatment: Amelenodor is administered orally, typically once daily, starting either before or concurrently with DSS administration and continuing for the duration of the study.

-

Assessments:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.

-

Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

-

Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

-

Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using methods like ELISA or qPCR.

-

2. T-Cell Transfer Model of Colitis: This model is particularly relevant to Crohn's disease as it is driven by a T-cell-mediated immune response.

-

Animal Strain: Immunodeficient mice (e.g., Rag1-/- or SCID).

-

Induction of Colitis: Naive CD4+ T cells (specifically the CD45RBhigh subset) are isolated from the spleens of healthy donor mice and injected intraperitoneally into the immunodeficient recipient mice. This leads to the development of chronic colitis over several weeks.

-

Treatment: Oral administration of Amelenodor is typically initiated after the transfer of T cells.

-

Assessments:

-

Weight Loss: Monitored as a primary indicator of disease progression.

-

Histological Analysis: Examination of the colon for signs of chronic inflammation, including transmural inflammation and immune cell infiltration.

-

Flow Cytometry: Analysis of immune cell populations (e.g., Th1, Th17 cells) in the lamina propria of the colon.

-

Cytokine Profiling: Measurement of key cytokines associated with T-cell responses (e.g., IFN-γ, IL-17).

-

Clinical Research Findings

As of the latest available information, a Phase 1 clinical trial of Amelenodor in patients with Crohn's disease is reported to be ongoing, but the results have not yet been publicly disclosed.[1] However, a Phase 1b clinical trial in patients with active ulcerative colitis has been completed, and the findings provide valuable insights into the safety, tolerability, and potential clinical activity of Amelenodor in a human IBD population.

Phase 1b Study in Ulcerative Colitis (NCT04862741)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of multiple doses of Amelenodor in patients with active ulcerative colitis.[7][8]

Table 2: Clinical Outcomes from Phase 1b Study of Amelenodor in Ulcerative Colitis (at Week 4) [5][7][8]

| Outcome | Placebo (n=4) | Amelenodor 250 mg IR (n=11) | Amelenodor 500 mg IR (n=10) | Amelenodor 500 mg DR (n=11) |

| Clinical Response | 0% (0/4) | 72.7% (8/11) | 40% (4/10) | 27.3% (3/11) |

| Clinical Remission | 0% (0/4) | 27.3% (3/11) | 0% (0/10) | 9.1% (1/11) |

| Endoscopic Response | 0% (0/4) | 36.4% (4/11) | 40% (4/10) | 27.3% (3/11) |

IR: Immediate Release, DR: Delayed Release

The study concluded that Amelenodor was generally safe and well-tolerated, with early indications of rapid symptomatic and endoscopic improvement.[7][8] No serious adverse events were reported.[8]

Visualizing the Core Mechanisms and Workflows

To further elucidate the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Signaling pathway of Amelenodor (this compound) via NLRX1 activation.

Caption: Experimental workflow for the T-cell transfer model of colitis.

Conclusion and Future Directions

Early research on Amelenodor (this compound) has established a strong preclinical rationale for its development as a therapeutic for Crohn's disease. Its novel, gut-restricted mechanism of action, centered on the activation of the immunoregulatory protein NLRX1, offers a promising approach to modulating the underlying inflammatory processes in IBD. Preclinical studies have consistently demonstrated its anti-inflammatory efficacy and a favorable safety profile.

While the publicly available clinical data is currently limited to ulcerative colitis, the positive outcomes from the Phase 1b study in this patient population are encouraging and support the continued investigation of Amelenodor in Crohn's disease. The scientific and medical communities eagerly await the results of the ongoing Phase 1 trial in Crohn's disease patients, which will be critical in determining the future trajectory of this promising therapeutic candidate. Further research will also be needed to fully elucidate the long-term efficacy and safety of Amelenodor and to identify potential biomarkers that could predict patient response.

References

- 1. Amelenodor - Landos Biopharma - AdisInsight [adisinsight.springer.com]

- 2. AbbVie to acquire Landos BioPharma and NX 13 for ulcerative colitis and Crohn's disease - Medthority [medthority.com]

- 3. Frontiers | NLRX1 Is a Multifaceted and Enigmatic Regulator of Immune System Function [frontiersin.org]

- 4. NLRX1 regulates effector and metabolic functions of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amelenodor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oral Administration of NX-13 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of NX-13 in rat models, based on preclinical safety and pharmacokinetic studies. This compound is an orally active, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) receptor, being investigated for the treatment of inflammatory bowel disease (IBD).[1][2][3][4][5][6][7]

Data Summary

Quantitative data from preclinical studies involving the oral administration of this compound to Sprague Dawley rats are summarized below.

Table 1: Pharmacokinetic Parameters of Single Dose Oral this compound in Rats[8]

| Dose (mg/kg) | Maximum Plasma Concentration (Cmax) | Time to Maximum Concentration (Tmax) |

| 10 | 57 ng/mL | 0.5 hours |

Data from a single oral dose pharmacokinetic analysis in Sprague Dawley rats.[8]

Table 2: Peak Concentration of Single Dose Oral this compound in Rat Colon Tissue[1][8]

| Dose (mg/kg) | Peak Colon Tissue Concentration (µg/g) |

| 1 | 10 |

| 10 | 100 |

Colon tissue concentrations demonstrate dose-proportional scaling.[1][8]

Table 3: Seven-Day Repeat-Dose Oral Toxicity Study in Rats[1][3][6]

| Dose (mg/kg/day) | Key Observations | No Observed Adverse Effect Level (NOAEL) |

| 500 | No changes in body weight, clinical signs, behavior, hematology, or blood biochemistry. No macroscopic or microscopic changes in 12 evaluated tissues. No changes in the weights of the brain, heart, kidney, liver, or spleen. | >1000 mg/kg |

| 1000 | No changes in body weight, clinical signs, behavior, hematology, or blood biochemistry. No macroscopic or microscopic changes in 12 evaluated tissues. No changes in the weights of the brain, heart, kidney, liver, or spleen. | >1000 mg/kg |

Study conducted in male and female Sprague Dawley rats.[1][3][6]

Experimental Protocols

Protocol for Single-Dose Pharmacokinetic Study of Oral this compound in Rats

This protocol is designed to assess the pharmacokinetic profile of a single oral dose of this compound in rats.[8]

Materials:

-

This compound compound

-

Appropriate vehicle for oral administration

-

Sprague Dawley rats (with jugular vein catheters for blood collection)[8]

-

Oral gavage needles

-

Blood collection tubes (heparinized)[8]

-

Centrifuge

-

Equipment for plasma and tissue sample analysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for a suitable period before the experiment.

-

Fasting: Fast the rats for 4 hours prior to dosing.[8]

-

Dose Preparation: Prepare the desired dose of this compound (e.g., 10 mg/kg or 100 mg/kg) in a suitable vehicle. The dosing volume should be 0.5 mL per rat.[8]

-

Administration: Administer a single dose of this compound via oral gavage.

-

Blood Collection: Collect blood samples from the jugular vein catheter at specified time points: 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8]

-

Feeding: Return food to the rats after the 1-hour blood collection time point.[8]

-

Plasma Preparation: Process the collected blood by passing it through a heparinized tube and centrifuging at 10,000 x g for 5 minutes to separate the plasma.[8]

-

Tissue Collection (Optional): For determining gastrointestinal concentrations, euthanize animals at specific time points post-dosing. Excise the colon, open it longitudinally, and collect the contents into pre-weighed tubes.[8]

-

Sample Analysis: Analyze the plasma and/or colon tissue samples to determine the concentration of this compound.

Protocol for Seven-Day Repeat-Dose Oral Toxicity Study of this compound in Rats